2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide: The starting material, 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl], is prepared by halogenation of biphenyl.
Coupling Reaction: The aryl halide is then coupled with a boronic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity. It serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2,4-Dichloro-3-fluoronitrobenzene
- 2,4-Dichloro-3-fluoro-[1,1’-biphenyl]-3-carboxylic acid
- 1-(3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-yl)-cyclopropanecarboxylic acid
Comparison:
- Structural Differences: While these compounds share similar halogenation patterns, they differ in the functional groups attached to the biphenyl core. For example, 2,4-Dichloro-3-fluoronitrobenzene contains a nitro group, whereas 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde contains an aldehyde group.
- Chemical Properties: The presence of different functional groups affects the reactivity and chemical behavior of these compounds. For instance, the nitro group in 2,4-Dichloro-3-fluoronitrobenzene makes it more electron-withdrawing compared to the aldehyde group in 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde.
- Applications: The unique properties of each compound make them suitable for different applications. For example, 2,4-Dichloro-3-fluoronitrobenzene is used in the synthesis of pharmaceuticals and agrochemicals, while 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is explored for its potential in medicinal chemistry and material science .
Properties
IUPAC Name |
3-chloro-4-(4-chloro-3-fluorophenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-11-4-2-9(6-13(11)16)10-3-1-8(7-17)5-12(10)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMYPRAKCCWDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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